3-(2-Methyloctan-2-yl)phenol
Overview
Description
Scientific Research Applications
Environmental Science and Toxicology :
- Estrogenic Activity: A study by Katase et al. (2008) investigated branched para-nonylphenols, including 3-(2-Methyloctan-2-yl)phenol, for their estrogenic activities using a yeast estrogen screen system. They found varying levels of estrogenic activity among different isomers, providing insights into the endocrine-disrupting potential of such compounds in environmental samples.
Catalysis and Chemical Synthesis :
- Catalytic Methylation: In the field of catalysis, a study by Mathew et al. (2002) explored the catalytic methylation of phenol (a chemical reaction related to alkylphenols) with methanol using Cu-Co ferrospinel catalysts. This research can provide insights into the potential use of 3-(2-Methyloctan-2-yl)phenol in similar catalytic processes.
Theoretical Chemistry and Computational Studies :
- Electronic and Structural Analysis: Ulaş (2020) conducted a theoretical study on an alkylaminophenol compound, providing insights into its electronic and structural properties, such as bond lengths, angles, and molecular orbital energies. This type of analysis, as seen in the study by Ulaş (2020), could be applicable to understanding the properties of 3-(2-Methyloctan-2-yl)phenol.
Pharmacology and Drug Development :
- Antifungal Activity: Zhang et al. (2016) investigated the synthesis and antifungal properties of pyrazolo[1,5-a]pyrimidines derivatives, including phenol derivatives. This indicates the potential of phenol derivatives like 3-(2-Methyloctan-2-yl)phenol in developing new antifungal agents. The study can be found at Zhang et al. (2016).
Material Science :
- Synthesis of Novel Bisphenols: Schutyser et al. (2014) explored the synthesis of renewable bisphenols from bio-based chemicals, which suggests the potential of using 3-(2-Methyloctan-2-yl)phenol in the development of new materials. More details can be found in their paper Schutyser et al. (2014).
properties
IUPAC Name |
3-(2-methyloctan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-11-15(2,3)13-9-8-10-14(16)12-13/h8-10,12,16H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQDSPLBLFEXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509872 | |
Record name | 3-(2-Methyloctan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyloctan-2-yl)phenol | |
CAS RN |
70120-12-6 | |
Record name | 3-(2-Methyloctan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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